7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with a phenylsulfonyl and m-tolyl group
Mechanism of Action
Target of action
Quinazolinones and triazoloquinazolines, which are part of the structure of this compound, are known to have a wide range of biological activities. They have been studied for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Quinazolinones and triazoloquinazolines can affect a variety of cellular processes, including cell division, inflammation, and neurotransmission .
Pharmacokinetics
Many quinazolinones and triazoloquinazolines have good bioavailability and can cross the blood-brain barrier .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Potential effects could include cell death (in the case of anticancer activity), reduced inflammation, or altered neurotransmission .
Action environment
The action, efficacy, and stability of the compound could be influenced by various factors, including pH, temperature, and the presence of other substances. These factors could affect the compound’s solubility, stability, and ability to reach its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe phenylsulfonyl and m-tolyl groups are then introduced via substitution reactions using appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution steps. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including reflux and room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 7-chloro-3-(phenylsulfonyl)-N-(o-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Uniqueness
The uniqueness of 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine lies in its specific structural features, such as the combination of the triazole and quinazoline rings, along with the phenylsulfonyl and m-tolyl groups
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2S/c1-14-6-5-7-16(12-14)24-20-18-13-15(23)10-11-19(18)28-21(25-20)22(26-27-28)31(29,30)17-8-3-2-4-9-17/h2-13H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZLWEAEPVRVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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